molecular formula C17H33NO5S2 B7908932 alpha-Lipoamide-omega-methoxy tetra(ethylene glycol)

alpha-Lipoamide-omega-methoxy tetra(ethylene glycol)

Cat. No.: B7908932
M. Wt: 395.6 g/mol
InChI Key: DVOKZPCLVOHRAR-UHFFFAOYSA-N
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Description

Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) is a compound with the molecular formula C17H33NO5S2 and a molecular weight of 395.58 g/mol . It is a derivative of lipoic acid, which is known for its potent antioxidant properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) involves several steps. One common method includes the reaction of lipoic acid with tetra(ethylene glycol) under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of sulfoxides or sulfones .

Comparison with Similar Compounds

Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include lipoic acid, dihydrolipoic acid, and other derivatives of lipoic acid. While these compounds share some common properties, alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) has distinct advantages in terms of its stability and effectiveness in modulating mitochondrial function .

Properties

IUPAC Name

5-(dithiolan-3-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO5S2/c1-20-9-10-22-13-14-23-12-11-21-8-7-18-17(19)5-3-2-4-16-6-15-24-25-16/h16H,2-15H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOKZPCLVOHRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNC(=O)CCCCC1CCSS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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